The Role of FOXM1 in Cell Cycle Progression: A Technical Guide
The Role of FOXM1 in Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Forkhead Box M1 (FOXM1) is a proliferation-associated transcription factor belonging to the Forkhead box (FOX) family of proteins.[1][2] It is a critical regulator of the cell cycle, playing a pivotal role in the G1/S and G2/M transitions, as well as in the proper execution of mitosis.[1][2][3][4] FOXM1 expression is tightly correlated with cell proliferation, being highly expressed in dividing cells and largely absent in quiescent or terminally differentiated cells.[3] Its dysregulation is a common feature in a wide range of human cancers, where it often contributes to uncontrolled cell proliferation and tumor progression, making it a key target for cancer therapy.[2][5][6][7] This guide provides an in-depth overview of the function of FOXM1 in cell cycle progression, its regulatory networks, and methodologies for its study.
Core Functions of FOXM1 Across the Cell Cycle
FOXM1's activity is meticulously regulated throughout the cell cycle, with its expression levels and transcriptional activity peaking during the S and G2/M phases.[8] This temporal regulation ensures the timely expression of a host of genes essential for DNA replication, mitotic entry, and chromosome segregation.
G1/S Transition
FOXM1 is instrumental in promoting the transition from the G1 to the S phase.[1][3] It contributes to this process by transcriptionally activating genes required for DNA replication and S-phase entry. One of the key mechanisms by which FOXM1 facilitates G1/S progression is through the regulation of components of the Skp1-Cullin-1-F-box (SCF) ubiquitin ligase complex.[3] Specifically, FOXM1 is essential for the transcription of SKP2 and CKS1, whose protein products target the cyclin-dependent kinase inhibitors (CKIs) p21Cip1 and p27Kip1 for proteasomal degradation.[3][9] The degradation of these inhibitors is a critical step for the activation of Cyclin E-CDK2 complexes, which in turn phosphorylate substrates necessary for the initiation of DNA synthesis. Furthermore, FOXM1 can also influence the expression of Cyclin D1, another key regulator of the G1/S checkpoint.[10]
G2/M Transition
The role of FOXM1 is perhaps most pronounced at the G2/M transition, where it acts as a master regulator of genes required for entry into mitosis.[8][11] Loss of FOXM1 function leads to a delay in G2, preventing timely mitotic entry.[11] FOXM1 directly binds to the promoters of and activates a large number of G2/M-specific genes, including:
-
Polo-like kinase 1 (PLK1): A key regulator of mitotic entry, spindle formation, and cytokinesis.[8][12]
-
Cyclin B1 (CCNB1): The regulatory subunit of the master mitotic kinase CDK1.[7][11][12]
-
Cdc25B phosphatase: An activator of the Cyclin B1-CDK1 complex.[3]
-
Aurora B kinase: A crucial component of the chromosomal passenger complex that regulates chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[3][9]
-
Survivin: An inhibitor of apoptosis and a regulator of mitosis.[3][9]
This coordinated transcriptional program ensures that the cell is adequately prepared to enter and successfully navigate mitosis.
Mitosis and Genomic Stability
Beyond promoting mitotic entry, FOXM1 is essential for the proper execution of mitosis and the maintenance of genomic stability.[1][8][11] It regulates the expression of genes critical for the correct functioning of the mitotic spindle and chromosome segregation, such as CENP-F and CENP-A.[3][8][11][13] Consequently, the absence of FOXM1 leads to a variety of mitotic defects, including centrosome amplification, defective mitotic spindle formation, chromosome mis-segregation, and a failure of cytokinesis.[11][13] These defects can result in polyploidy and aneuploidy, hallmarks of genomic instability.[1][8]
Regulation of FOXM1 Activity
The transcriptional activity of FOXM1 is tightly controlled by a complex network of signaling pathways, primarily through post-translational modifications.
Upstream Regulatory Pathways of FOXM1
Caption: Upstream signaling pathways regulating FOXM1 activity.
FOXM1 exists in an auto-inhibited state, which is relieved by a series of phosphorylation events.[1] Key kinases that phosphorylate and activate FOXM1 include:
-
Cyclin/CDK complexes: Throughout the cell cycle, different Cyclin-CDK complexes phosphorylate FOXM1.[4] Cyclin D-CDK4/6 and Cyclin E-CDK2 are thought to initiate FOXM1 activation, while Cyclin B-CDK1 provides priming phosphorylation in the C-terminal activation domain, which is necessary for subsequent phosphorylation by PLK1.[9][14]
-
Polo-like kinase 1 (PLK1): Following the priming phosphorylation by Cyclin B-CDK1, PLK1 further phosphorylates FOXM1, leading to its full transcriptional activation.[9][12] This creates a positive feedback loop, as active FOXM1 then drives the expression of PLK1.[15]
-
Ras-MAPK Pathway: This pathway can activate FOXM1 through the action of Cyclin-CDKs.[5]
Conversely, tumor suppressors like p53 and Rb can negatively regulate FOXM1 expression and activity.[4] At the end of mitosis, FOXM1 is dephosphorylated and targeted for degradation by the Anaphase-Promoting Complex/Cyclosome (APC/C) in conjunction with Cdh1, ensuring its levels are low at the start of the next cell cycle.[9]
Downstream Transcriptional Targets of FOXM1
Active FOXM1 orchestrates the expression of a wide array of genes that are fundamental for cell cycle progression.
Key Downstream Targets of FOXM1 in Cell Cycle Control
Caption: Key downstream transcriptional targets of FOXM1.
Quantitative Data Summary
The modulation of FOXM1 expression has significant and quantifiable effects on cell cycle distribution and the expression of its target genes.
Table 1: Effect of FOXM1 Knockdown on Cell Cycle Distribution
| Cell Line | Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| MHCC-97H | Control siRNA | Not Specified | Not Specified | Not Specified | [10] |
| MHCC-97H | FOXM1 siRNA | Increased | Decreased | Not Specified | [10] |
| Fadu | Control siRNA | Not Specified | 34.84 ± 0.58 | Not Specified | [16] |
| Fadu | FOXM1 siRNA #2 | Not Specified | 24.07 ± 0.39 | Not Specified | [16] |
| Fadu | FOXM1 siRNA #4 | Not Specified | 29.15 ± 1.03 | Not Specified | [16] |
| U2OS | Untransfected | ~40% | ~30% | ~30% | [17] |
| U2OS | FOXM1 siRNA | Increased | Decreased by ~50% | Not Specified | [17] |
Table 2: Effect of FOXM1 Modulation on Target Gene/Protein Expression
| Cell Line | FOXM1 Modulation | Target Gene/Protein | Change in Expression | Reference |
| MHCC-97H | Knockdown | Cyclin B1 | Decreased | [10][18] |
| MHCC-97H | Knockdown | Cyclin D1 | Decreased | [10][18] |
| MHCC-97H | Knockdown | p27 | Increased | [10][18] |
| hOSE | Overexpression (FOXM1c) | SKP2 | Increased | [19] |
| hOSE | Overexpression (FOXM1c) | PLK1 | Increased | [19] |
| hOSE | Overexpression (FOXM1c) | CCNB1 | Increased | [19] |
| IOSE-SV | Knockdown | SKP2 | Decreased | [20] |
| IOSE-SV | Knockdown | PLK1 | Decreased | [20] |
| IOSE-SV | Knockdown | CCNB1 | Decreased | [20] |
Experimental Protocols
Studying the function of FOXM1 often involves modulating its expression and observing the downstream consequences on the cell cycle and target gene expression.
Experimental Workflow for Studying FOXM1 Function
Caption: A typical experimental workflow to study FOXM1 function.
Protocol 1: siRNA-Mediated Knockdown of FOXM1
This protocol describes the transient knockdown of FOXM1 in cultured cells using small interfering RNA (siRNA).
Materials:
-
Mammalian cell line of interest (e.g., U2OS, MHCC-97H)
-
Complete growth medium
-
FOXM1-specific siRNA and a non-targeting control siRNA
-
Lipofectamine 2000 or a similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: a. In a microcentrifuge tube, dilute 20-100 pmol of FOXM1 siRNA or control siRNA into Opti-MEM to a final volume of 250 µL. Mix gently. b. In a separate tube, dilute 5 µL of Lipofectamine 2000 into Opti-MEM to a final volume of 250 µL. Mix gently and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and the diluted Lipofectamine 2000. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the 500 µL of siRNA-lipid complex drop-wise to each well containing cells and fresh medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Analysis: After incubation, harvest the cells for downstream analysis, such as Western blotting to confirm knockdown, or cell cycle analysis by flow cytometry.[10][18]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[10]
Materials:
-
Transfected or treated cells from a 6-well plate
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: a. Aspirate the culture medium and wash the cells twice with PBS. b. Add trypsin-EDTA to detach the cells. Once detached, add complete medium to inactivate the trypsin. c. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Fixation: a. Discard the supernatant and resuspend the cell pellet in 500 µL of PBS. b. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells. c. Incubate at 4°C for at least 1 hour (or overnight).
-
Staining: a. Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. b. Wash the cell pellet once with PBS. c. Resuspend the pellet in 500 µL of PI staining solution. d. Incubate in the dark at room temperature for 30 minutes.[10]
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 cells per sample.[10] The resulting histogram of DNA content will show distinct peaks corresponding to the G1, S, and G2/M phases of the cell cycle.
Protocol 3: Luciferase Reporter Assay for FOXM1 Target Promoters
This assay measures the ability of FOXM1 to activate the transcription of a target gene by linking the gene's promoter to a luciferase reporter gene.[21]
Materials:
-
Luciferase reporter plasmid containing the promoter of a known or putative FOXM1 target gene (e.g., pGL3-PTTG1).[21]
-
FOXM1 expression plasmid (e.g., pcDNA3.1-FOXM1) or FOXM1 siRNA.[21]
-
A control reporter plasmid (e.g., Renilla luciferase) for normalization.
-
Cell line of interest (e.g., SW620).[21]
-
Transfection reagent.
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
Procedure:
-
Co-transfection: a. Seed cells in a 24-well plate the day before transfection. b. Co-transfect the cells with the target promoter-luciferase plasmid, the FOXM1 expression plasmid (or siRNA), and the Renilla control plasmid using a suitable transfection reagent. Include appropriate controls (e.g., empty vector instead of FOXM1 expression plasmid).
-
Incubation: Incubate the cells for 24-48 hours post-transfection.[21]
-
Cell Lysis: a. Wash the cells with PBS. b. Add 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.
-
Luciferase Assay: a. Transfer 20 µL of the cell lysate to a luminometer plate. b. Add 100 µL of Luciferase Assay Reagent II (for Firefly luciferase) and measure the luminescence. c. Add 100 µL of Stop & Glo Reagent (to quench the Firefly reaction and initiate the Renilla reaction) and measure the Renilla luminescence.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity in the presence of FOXM1 overexpression or knockdown to the control to determine the effect of FOXM1 on promoter activity.[21]
Conclusion
FOXM1 is an indispensable transcription factor for cell cycle progression, acting as a central hub that integrates upstream proliferative signals into a downstream transcriptional program essential for DNA replication and mitosis. Its multifaceted roles in promoting the G1/S and G2/M transitions and ensuring mitotic fidelity underscore its importance in maintaining cellular homeostasis. The frequent upregulation of FOXM1 in cancer highlights its significance as a driver of tumorigenesis and a promising target for the development of novel anti-cancer therapies. A thorough understanding of its complex regulation and downstream effects is crucial for professionals engaged in cancer research and drug development.
References
- 1. The transcription factor FOXM1 (Forkhead box M1): proliferation-specific expression, transcription factor function, target genes, mouse models, and normal biological roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Forkhead Box M1 Regulates the Transcriptional Network of Genes Essential for Mitotic Progression and Genes Encoding the SCF (Skp2-Cks1) Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FOXM1 in sarcoma: role in cell cycle, pluripotency genes and stem cell pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | FOXM1 and Cancer: Faulty Cellular Signaling Derails Homeostasis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the oncogenic transcription factor FOXM1 to improve outcomes in all subtypes of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FOXM1 - Wikipedia [en.wikipedia.org]
- 9. FoxM1: a Master Regulator of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Knockdown of FoxM1 by siRNA interference decreases cell proliferation, induces cell cycle arrest and inhibits cell invasion in MHCC-97H cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FoxM1 is required for execution of the mitotic programme and chromosome stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HMGA1 and FOXM1 Cooperate to Promote G2/M Cell Cycle Progression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Loss of the forkhead transcription factor FoxM1 causes centrosome amplification and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclin-dependent kinase 4 - Wikipedia [en.wikipedia.org]
- 15. Exploring the Single‐Cell Dynamics of FOXM1 Under Cell Cycle Perturbations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. researchgate.net [researchgate.net]
- 18. Knockdown of FoxM1 by siRNA interference decreases cell proliferation, induces cell cycle arrest and inhibits cell invasion in MHCC-97H cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
